Product packaging for 2-amino-N-(2-chloropyridin-3-yl)benzamide(Cat. No.:CAS No. 956-30-9)

2-amino-N-(2-chloropyridin-3-yl)benzamide

Cat. No.: B1619555
CAS No.: 956-30-9
M. Wt: 247.68 g/mol
InChI Key: WGPYXKVYVYAEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzamide (B126) Derivatives in Pharmaceutical Research

The benzamide scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents across various disease areas. Benzamide derivatives are recognized for their diverse pharmacological activities, which include antitumor, antiemetic, antipsychotic, and antidiabetic properties. nih.govnih.govdrugbank.com The versatility of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects.

Research has demonstrated the potential of benzamide derivatives in oncology. For instance, certain N-benzylbenzamide derivatives have been developed as potent tubulin polymerization inhibitors, a mechanism crucial for halting cell division in cancer cells. nih.gov Similarly, other N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines, showing promise as histone deacetylase (HDAC) inhibitors. researchgate.net Beyond cancer, benzamide derivatives have been explored as glucokinase activators for the treatment of type 2 diabetes and have shown potential as antimicrobial agents. nih.govmdpi.com The ability of the benzamide group to participate in hydrogen bonding interactions is a key factor in its capacity to bind to a wide range of biological targets. nih.gov

A variety of commercial drugs contain the substituted benzamide structure. drugbank.comwikipedia.org This highlights the scaffold's success and continued importance in pharmaceutical development.

Table 1: Examples of Benzamide Derivatives in Pharmaceutical Research This is an interactive table. Click on the headers to sort.

Compound ClassTherapeutic AreaResearch Finding
N-benzylbenzamidesAntitumorAct as tubulin polymerization inhibitors, with some showing IC50 values in the nanomolar range against cancer cell lines. nih.gov
N-substituted benzamidesAntitumorDesigned as histone deacetylase (HDAC) inhibitors, showing inhibitory activity against various cancer cell lines. researchgate.net
Pyrazole benzamidesAntidiabeticSynthesized as glucokinase activators for the potential treatment of type 2 diabetes mellitus. nih.gov
2-AminobenzamidesAntimicrobialDerivatives have demonstrated antibacterial and antifungal activities. mdpi.comresearchgate.net
Substituted benzamidesVariousIncludes commercial drugs like the antiemetic metoclopramide (B1676508) and the kinase inhibitor imatinib. drugbank.com

Role of 2-Amino-N-(2-chloropyridin-3-yl)benzamide as a Research Compound

This compound, with the chemical formula C₁₂H₁₀ClN₃O, is primarily known as a research compound and a synthetic intermediate. chemicalbook.com It emerged as a ring-opened side product during a condensation reaction between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate. iucr.orgiucr.org This reaction was part of a larger research effort aimed at developing subtype-selective ligands for muscarinic receptors, which are important targets in the nervous system. iucr.orgiucr.org

The compound itself has been characterized through various analytical methods, including X-ray crystallography. researchgate.netiucr.org Structural analysis reveals that the molecule is nearly planar, with a dihedral angle of just 2.28 (9)° between its two aromatic rings. iucr.orgiucr.org This planarity is stabilized by an intramolecular hydrogen bond. iucr.orgiucr.org In its crystalline form, the molecules are linked by intermolecular hydrogen bonds to form sheets. iucr.orgiucr.org While direct biological activity data for this specific compound is not extensively published, its structure, combining both aminobenzamide and chloropyridine moieties, makes it a point of interest. 2-Aminobenzamide (B116534) derivatives are known to be used as intermediates in the synthesis of quinazolinone compounds, which possess their own range of biological activities. researchgate.net

Table 2: Physicochemical and Crystallographic Properties of this compound This is an interactive table. Click on the headers to sort.

PropertyValueSource
CAS Number 956-30-9 chemicalbook.comchemicalbook.com
Molecular Formula C₁₂H₁₀ClN₃O chemicalbook.comiucr.org
Molecular Weight 247.68 g/mol chemicalbook.comiucr.org
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
Dihedral Angle 2.28 (9)° iucr.orgiucr.org
Key Feature Isolated as a side product in research on muscarinic receptor ligands. iucr.orgiucr.org
Synthetic Precursors 3-amino-2-chloropyridine and ethyl 2-aminobenzoate researchgate.netiucr.orgiucr.org

Historical Context of Benzamides and Pyridine (B92270) Derivatives in Drug Discovery

The journey of benzamide and pyridine derivatives in medicinal chemistry is a story of foundational discoveries leading to a vast number of essential medicines.

The history of pyridine derivatives began in 1846 when the Scottish chemist Thomas Anderson isolated the first pyridine base, picoline. researchgate.net It took several more decades for the chemical structure of pyridine to be correctly proposed by Wilhelm Körner (1869) and James Dewar (1871), who suggested it was an analog of benzene (B151609) with one CH group replaced by a nitrogen atom. nih.govwikipedia.org A major milestone was the first synthesis of a heteroaromatic compound, pyridine itself, by William Ramsay in 1876. researchgate.netwikipedia.org The development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881, further opened the door for creating diverse derivatives. wikipedia.org The medicinal significance of the pyridine ring became particularly apparent around 1930 with the identification of niacin (nicotinic acid, a pyridine derivative) as a crucial vitamin for treating pellagra. researchgate.net Today, the pyridine ring is a key component in thousands of drug candidates and approved medicines, valued for the nitrogen atom's ability to form hydrogen bonds and improve a drug's pharmacokinetic properties. nih.govwisdomlib.org

Benzamide, the simplest amide derivative of benzoic acid, also has a long history as a fundamental building block in organic chemistry. wikipedia.org Its derivatives gained prominence in pharmacology throughout the 20th century. The development of substituted benzamides led to important drug classes, such as the antipsychotics (e.g., sulpiride) and antiemetics (e.g., metoclopramide). The discovery that the benzamide moiety could be incorporated into highly specific and potent enzyme inhibitors, such as the tyrosine kinase inhibitor imatinib, solidified its status as a critical pharmacophore in modern drug design. drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN3O B1619555 2-amino-N-(2-chloropyridin-3-yl)benzamide CAS No. 956-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2-chloropyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)14/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPYXKVYVYAEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241891
Record name o-Amino-N-(2-chloro-3-pyridyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956-30-9
Record name 2-Amino-N-(2-chloro-3-pyridinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Amino-N-(2-chloro-3-pyridyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Amino-N-(2-chloro-3-pyridyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-amino-N-(2-chloro-3-pyridyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 2 Amino N 2 Chloropyridin 3 Yl Benzamide

Direct Synthesis Routes for 2-Amino-N-(2-chloropyridin-3-yl)benzamide

The primary method reported for the synthesis of this compound involves a direct condensation reaction. This approach leverages specific precursor molecules to form the central amide bond that characterizes the compound.

The synthesis of this compound is achieved through the condensation of 3-amino-2-chloropyridine (B31603) with ethyl 2-aminobenzoate. researchgate.netiucr.orgiucr.org This reaction forms the amide linkage between the carboxyl group of the benzoate (B1203000) precursor and the amino group of the pyridine (B92270) precursor. The structure of the resulting molecule features two aromatic rings that are nearly coplanar, with a dihedral angle of just 2.28(9)°. iucr.orgiucr.org An intramolecular hydrogen bond is also observed, which contributes to the planarity of the molecule's core structure. iucr.orgiucr.org

Precursor 1Precursor 2Product
Ethyl 2-aminobenzoate3-Amino-2-chloropyridineThis compound

Table 1: Key precursors involved in the condensation reaction for the synthesis of this compound.

Research findings indicate that the synthesis of this compound can result in modest yields. In a documented condensation reaction between 3-amino-2-chloropyridine and ethyl 2-aminobenzoate, the title compound was isolated as a ring-opened side product with a yield of 23%. researchgate.netiucr.org This suggests that the reaction conditions may have been optimized for a different primary product, likely a cyclized derivative such as a quinazolinone, with the title benzamide (B126) being an unintended but significant byproduct.

Further optimization would depend on the desired outcome. If the goal is to maximize the yield of this compound, reaction conditions (such as temperature, solvent, and catalyst) would need to be systematically varied to favor the direct amide condensation over subsequent cyclization reactions. Conversely, to minimize its formation, conditions promoting intramolecular cyclization would be enhanced.

ReactionReported YieldNotes
Condensation of 3-amino-2-chloropyridine and ethyl 2-aminobenzoate23%Isolated as a ring-opened side product. researchgate.netiucr.org

Table 2: Reported yield for the synthesis of this compound.

This compound as a Synthetic Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amino group on the benzene (B151609) ring and reactive sites on the chloropyridine ring, makes it a valuable intermediate for constructing more elaborate molecular architectures.

2-Aminobenzamide (B116534) derivatives are widely recognized as key intermediates for the synthesis of quinazolinone compounds. researchgate.netgoogle.com Quinazolinones are a class of heterocyclic scaffolds with significant biological and pharmaceutical properties. nih.govmdpi.com Various synthetic strategies have been developed to construct the quinazolinone ring system from 2-aminobenzamide precursors. These methods often involve the introduction of a one-carbon (C1) unit that reacts with both the aniline (B41778) nitrogen and the amide nitrogen to form the heterocyclic ring.

For instance, one sustainable approach involves a copper-catalyzed reaction where a 2-aminobenzamide derivative reacts with methanol (B129727), which serves as both the C1 source and a green solvent. researchgate.net In a proposed mechanism, the copper catalyst oxidizes methanol to formaldehyde, which then forms an imine with the 2-aminobenzamide, followed by intramolecular cyclization and subsequent oxidation to yield the quinazolinone product. researchgate.net Another efficient protocol uses dimethyl sulfoxide (B87167) (DMSO) as the carbon source in the presence of hydrogen peroxide (H₂O₂) as an oxidant to synthesize the quinazolinone scaffold from substituted 2-aminobenzamides. nih.gov

MethodC1 SourceCatalyst/ReagentKey Features
Copper-Catalyzed AnnulationMethanolCopper complex, Cs₂CO₃Uses methanol as both building block and green solvent. researchgate.net
H₂O₂-Mediated SynthesisDimethyl Sulfoxide (DMSO)H₂O₂Proceeds through a radical mechanism. nih.gov

Table 3: General synthetic methods for converting 2-aminobenzamide scaffolds into quinazolinone derivatives.

While direct reports on the use of this compound for constructing axially chiral scaffolds are not extensively documented, structurally related benzamide derivatives are pivotal in the field of asymmetric synthesis. Chiral ligands are essential for creating stereocontrolled products, and N-arylbenzamides form the core of some of these important structures.

For example, a highly effective proline-derived chiral ligand, (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, has been developed for the dynamic kinetic resolution of amino acids. nih.gov This demonstrates that complex benzamide structures can serve as powerful tools for controlling stereochemistry. The synthesis of these ligands often starts from commercially available chiral materials like D-proline, highlighting the modularity of their design. nih.gov The development of such sophisticated chiral molecules from related benzamide precursors underscores the potential utility of scaffolds like this compound in the field of asymmetric catalysis.

Exploration of Related Benzamide Derivative Synthesis

The synthesis of benzamide derivatives is a cornerstone of organic and medicinal chemistry, with numerous established and novel methods available. These methods offer flexibility in introducing a wide array of functional groups onto the benzamide core.

A common and versatile method involves the coupling of a carboxylic acid with an amine using activating reagents. For example, N-phenylbenzamide derivatives have been synthesized by condensing 3-amino-4-methoxybenzoic acid with various amines using N,N′-diisopropylcarbodiimide (DIC) as the coupling reagent and N-hydroxybenzotriazole (HOBt) as an additive to facilitate the reaction. nih.gov

Other innovative approaches include the transformation of N-substituted-N'-benzoylthioureas into N-substituted benzamides under microwave irradiation with an iodine-alumina catalyst. researchgate.net The synthesis of N-(pyridin-2-yl)-benzamides has been achieved through a Michael addition-amidation reaction between 2-aminopyridine (B139424) and trans-beta-nitrostyrene, catalyzed by a bimetallic metal-organic framework (Fe₂Ni-BDC). mdpi.com Furthermore, the synthesis of 2-amino-5-chlorobenzamide (B107076) has been reported via a two-step process starting from an anthranilate, which is first chlorinated and then ammoniated under pressure. google.com

MethodPrecursorsReagents/CatalystProduct Type
Amide CouplingSubstituted benzoic acid, AmineDIC, HOBtN-phenylbenzamide derivatives nih.gov
Thiourea (B124793) TransformationN-aryl-N'-benzoylthioureaIodine-alumina, MicrowaveN-substituted benzamides researchgate.net
Michael Addition-Amidation2-Aminopyridine, trans-beta-NitrostyreneFe₂Ni-BDC MOFN-(pyridin-2-yl)-benzamides mdpi.com
Two-Step SynthesisAnthranilate, AmmoniaSodium hypochlorite, Acetic acid2-Amino-5-chlorobenzamide google.com

Table 4: Selected synthetic methods for related benzamide derivatives.

Amide Coupling Reactions for N-(Pyridin-2-yl)-Benzamides

The formation of the amide bond is a cornerstone of organic synthesis, and in the context of N-(pyridin-2-yl)-benzamides, it is frequently achieved through direct amide coupling or condensation reactions. One documented synthesis of the title compound, this compound, reports its isolation as a ring-opened side product from the condensation reaction between 3-amino-2-chloropyridine and ethyl 2-aminobenzoate. iucr.orgiucr.org This reaction yielded the product as colorless blocks after recrystallization from a methanol and toluene (B28343) solvent mixture. iucr.orgiucr.org The yield for this specific side product was noted to be 23%. iucr.org

Amide coupling reactions are also employed more broadly for the synthesis of bispyridine-based ligands, which share structural similarities. These reactions often couple isonicotinic acid or its derivatives with diaminoalkane chains. nih.gov Such procedures are typically conducted under an inert atmosphere in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), using a weak base such as triethylamine (B128534) and a coupling agent like 1-propylphosphonic anhydride. nih.gov

Catalytic Approaches in Benzamide Synthesis

Catalysis offers pathways to more efficient and sustainable amide bond formation, overcoming some limitations of traditional coupling methods. researchgate.net Both metal-based and organic catalysts have been developed to facilitate the synthesis of benzamides, including those with pyridinyl substituents.

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations, including amidation reactions. mdpi.comacs.org Their porous, crystalline structure and tunable active sites make them attractive for facilitating amide bond formation under milder conditions. acs.orgdigitellinc.com

One notable example is the use of a bimetallic metal-organic framework, Fe₂Ni-BDC, as a heterogeneous catalyst for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com This catalyst demonstrated superior activity compared to its monometallic counterparts (Ni-BDC and Fe-BDC), achieving an 82% isolated yield of the product under optimal conditions. mdpi.comvista.gov.vn The Fe₂Ni-BDC catalyst is also recyclable, maintaining its activity without significant reduction after reuse. mdpi.com The reaction is typically carried out in dichloromethane (B109758) (DCM) at 80°C. mdpi.comvista.gov.vn

Similarly, Ni-based MOFs have been explored as heterogeneous catalysts for synthesizing N-(pyridin-2-yl)arylamides, achieving yields up to 85%. researchgate.net Zirconium-based MOFs, such as MOF-808, have also been developed for amide synthesis from carboxylic acids and amines. digitellinc.comchemrxiv.org By engineering defects within the MOF structure, for instance by incorporating pyridine N-oxide, the catalytic efficiency can be enhanced, broadening the scope of compatible substrates. chemrxiv.orgchemrxiv.org This bio-inspired approach mimics enzyme active sites by colocalizing Lewis acidic metal centers with other catalytically active groups. chemrxiv.orgchemrxiv.org

Table 1: Performance of MOF Catalysts in N-(Pyridin-2-yl)-Benzamide Synthesis

Catalyst Reactants Solvent Temperature (°C) Yield (%) Source(s)
Fe₂Ni-BDC 2-aminopyridine, trans-β-nitrostyrene DCM 80 82 mdpi.com, vista.gov.vn
Ni-based MOF Not specified Not specified Not specified 85 researchgate.net

| MOF-808-py-Nox | Various carboxylic acids and amines | Not specified | Not specified | Good to moderate | chemrxiv.org, chemrxiv.org |

This table is interactive and can be sorted by column.

Organocatalytic Methods

Organocatalysis provides a metal-free alternative for benzamide synthesis, often employing small organic molecules to catalyze reactions with high selectivity. beilstein-journals.org Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like urea (B33335) or thiourea) and a hydrogen-bond acceptor (like a tertiary amine), have been successfully used in the asymmetric synthesis of axially chiral benzamides. beilstein-journals.org These catalysts work by cooperatively activating both the nucleophile and the electrophile, enabling enantioselective transformations such as aromatic electrophilic bromination of 3-hydroxybenzamide (B181210) substrates. beilstein-journals.org

Another development in this area is the first asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives using the organocatalyst β-isocupreidine. nih.gov This reaction involves the cycloaddition of hydrazones with alkylidenemalononitriles, achieving moderate but promising enantioselectivity (40–54% ee). nih.gov This method opens a new avenue for the enantioselective construction of chiral 1,4-dihydropyridine (B1200194) structures. nih.gov

Derivatization Strategies for Structural Modification

Derivatization involves the chemical modification of a compound to produce a new compound with different properties. For a molecule like this compound, derivatization can be used to explore its structure-activity relationships or to enhance its analytical detection.

One common strategy involves the acylation of the primary amino group. For instance, N-acylation with hydrophobic acids that also contain a quaternary amine can be used to improve the retention of small hydrophilic amino acids in reversed-phase chromatography and enhance their ionization for mass spectrometry analysis. google.com This is often achieved by using an N-hydroxysuccinimide (NHS) ester of the desired acid, which reacts with the amino group to form a stable amide bond. google.com

Another approach involves creating thiourea derivatives. A novel ligand, 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, was synthesized and subsequently used to form complexes with Co(II), Ni(II), and Cu(II). researchgate.net Such derivatization can introduce new functionalities and coordination sites for metal complexation. The synthesis of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives also highlights how the core benzamide structure can be modified. mdpi.com

Novel Synthetic Routes and Reaction Mechanisms

Research into novel synthetic pathways for benzamides aims to improve efficiency, substrate scope, and environmental friendliness. A significant advancement is the cerium(III)-catalyzed synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins. nih.gov This method is notable for not requiring external oxidants or additives, with water serving as the source of the carbonyl oxygen atom in the final benzamide product. The reaction proceeds with a broad substrate scope and provides moderate to excellent yields. nih.gov

The mechanism for the formation of N-(pyridin-2-yl)-benzamide from 2-aminopyridine and trans-β-nitrostyrene using the Fe₂Ni-BDC catalyst has also been proposed. vista.gov.vn The reaction is believed to proceed via a Michael addition amidation reaction. vista.gov.vn

Furthermore, theoretical approaches using roto-translationally invariant potential (RTIP) are being employed to discover new synthetic routes for complex molecules like amino acids from simple prebiotic precursors. nih.gov While not directly applied to the title compound, these computational methods represent a new frontier in predicting and understanding complex reaction networks, which could lead to the discovery of entirely new synthetic strategies for benzamides. nih.gov

The synthesis of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides represents another synthetic route for creating complex benzamide structures. nih.gov These evolving synthetic methodologies continue to expand the toolkit available for chemists to construct complex benzamide molecules with high precision and efficiency.

Molecular Structure and Supramolecular Interactions of 2 Amino N 2 Chloropyridin 3 Yl Benzamide

Molecular Conformation and Torsion Angles

The molecular structure of 2-amino-N-(2-chloropyridin-3-yl)benzamide, with the chemical formula C₁₂H₁₀ClN₃O, is characterized by a notable degree of planarity. iucr.orgiucr.orgresearchgate.net The central amide bridge connecting the 2-aminobenzoyl and 2-chloropyridin-3-yl moieties enforces a relatively rigid conformation. iucr.orgiucr.org

Specific torsion angles provide a quantitative description of the molecule's three-dimensional arrangement. The C12—C7—C6=O1 torsion angle is reported to be 145.9 (2)°. iucr.orgiucr.org A comprehensive list of torsion angles from crystallographic analysis underscores the specific orientation of the substituent groups relative to the aromatic systems. researchgate.net

Table 1: Selected Torsion Angles for this compound (°)
Atoms (D-A-B-C)Angle (°)
O=C—N—H174
C12—C7—C6=O1145.9 (2)
N2—C2—C1—Cl10.4 (2)
C5—N1—C1—C2-1.6 (3)
N2—C2—C1—N1179.89 (16)
C9—C8—C7—C6-176.72 (15)
C9—C8—C7—C123.9 (2)

Intramolecular Hydrogen Bonding Networks

The conformation of this compound is significantly stabilized by an intramolecular hydrogen bond. iucr.orgiucr.orgresearchgate.net This interaction occurs between the amino group on the benzamide (B126) ring and the carbonyl oxygen of the amide linker. iucr.org

Specifically, the N3—H3A⋯O1 hydrogen bond results in the formation of a stable six-membered ring, referred to as an S(6) ring motif in graph-set notation. iucr.orgiucr.orgresearchgate.net This type of intramolecular interaction is a common feature in related benzamide structures and plays a critical role in locking the conformation of the molecule. The geometric parameters for this bond have been determined with high precision. iucr.orgresearchgate.net

Intermolecular Hydrogen Bonding and Crystal Packing Architectures

In the solid state, the crystal structure of this compound is governed by a network of intermolecular hydrogen bonds. iucr.orgresearchgate.net These non-covalent interactions link individual molecules into a well-defined supramolecular assembly. iucr.org

Two primary types of intermolecular hydrogen bonds are observed: an N—H⋯O interaction and an N—H⋯N interaction. iucr.orgresearchgate.net The N2—H2 group of the aminopyridine ring acts as a hydrogen bond donor to the carbonyl oxygen (O1) of an adjacent molecule. iucr.org Concurrently, the amino group on the benzamide ring (N3—H3B) donates a hydrogen to the pyridine (B92270) nitrogen (N1) of another neighboring molecule. iucr.orgresearchgate.net

Table 2: Hydrogen-Bond Geometry (Å, °)
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N3—H3A⋯O1 (Intramolecular)0.862.102.7734 (19)135
N2—H2⋯O1i (Intermolecular)0.882.072.882 (2)152
N3—H3B⋯N1ii (Intermolecular)0.862.423.087 (2)134

Symmetry codes: (i) x, y-1, z; (ii) x, -y+3/2, z-1/2. researchgate.net

Dihedral Angles and Aromatic Ring Planarity Considerations

A defining structural characteristic of this compound is the near-coplanar orientation of its two aromatic rings. iucr.orgiucr.orgresearchgate.net The dihedral angle between the benzamide ring and the chloropyridine ring is exceptionally small, measured at 2.28 (9)°. iucr.orgiucr.orgresearchgate.net

Biological Activities and Pharmacological Profiles of 2 Amino N 2 Chloropyridin 3 Yl Benzamide and Analogues

Anti-Cancer Potential and Research Directions

The N-(2-aminophenyl)-benzamide framework, a close analogue of 2-amino-N-(2-chloropyridin-3-yl)benzamide, is a recognized pharmacophore in the development of anti-cancer agents, particularly as inhibitors of histone deacetylases (HDACs). nih.gov Inhibition of HDACs is a crucial therapeutic strategy in oncology, and benzamides represent a significant class of these inhibitors. nih.gov

Analogues of the core structure have demonstrated notable anti-proliferative activity against various cancer cell lines. For instance, a novel series of N-(2-aminophenyl)-benzamide derivatives showed inhibitory activity against HDAC1 and HDAC2 at nanomolar concentrations and anti-proliferative effects in the micromolar range against A549 (lung carcinoma) and SF268 (glioblastoma) cancer cell lines. nih.gov Another study on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which are structurally related, reported potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines, with IC50 concentrations as low as 25–50 nM. mdpi.com The proposed mechanism for these thienopyridines involves the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism in cancer cells. mdpi.com

Furthermore, certain benzamide (B126) derivatives have been shown to restore the efficacy of standard chemotherapeutic drugs in multidrug-resistant (MDR) cancer cells. nih.gov The compound VKNG-2, a benzamide derivative, was found to inhibit the ABCG2 transporter, a protein that pumps anti-cancer drugs out of cells, thereby overcoming MDR in colon cancer cell lines. nih.gov Research has also focused on designing pyrimidine (B1678525) derivatives incorporating a 2-amino-N-methoxybenzamide structure as potential treatments for non-small cell lung cancer (NSCLC). researchgate.net

Table 1: Anti-Proliferative Activity of Selected Benzamide Analogues

Compound/Analogue Class Cancer Cell Line Activity Metric Result Reference
N-(2-aminophenyl)-benzamide derivatives A549 (Lung), SF268 (Glioblastoma) Antiproliferative Activity Micromolar concentrations nih.gov
3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine (Comp. 7i) HCT116 (Colorectal) IC50 31.6 ± 0.8 nM mdpi.com
3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine (Comp. 7i) MDA-MB-231 (Breast) IC50 35.8 ± 0.8 nM mdpi.com
Dianilinopyrimidine derivative (Comp. 4c) A549 (Lung) IC50 0.56 µM researchgate.net
Dianilinopyrimidine derivative (Comp. 4c) PC-3 (Prostate) IC50 2.46 µM researchgate.net
Dianilinopyrimidine derivative (Comp. 4c) HepG2 (Liver) IC50 2.21 µM researchgate.net

Anti-Inflammatory Investigations

Benzamides and related nicotinamides have been investigated for their anti-inflammatory properties. Studies suggest that their mechanism of action may involve the inhibition of the transcription factor NF-kappaB, a key regulator of inflammation and apoptosis. nih.gov By inhibiting NF-kappaB, these compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov For example, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α in mice. nih.gov

A series of imidazopyridine derivatives, which share structural similarities with the chloropyridine portion of the target compound, showed excellent inhibition of inflammatory cytokine expression in LPS-stimulated macrophages. nih.gov Specific compounds from this series inhibited TNF-α and IL-6 release in a dose-dependent manner, and one derivative, compound X12, provided significant protection against LPS-induced septic death in mouse models, highlighting its potential for treating acute inflammatory diseases. nih.gov Similarly, amino derivatives of diaryl pyrimidines and azolopyrimidines have been explored as inhibitors of IL-6 and nitric oxide (NO) synthesis, showing protective effects in an animal model of acute lung injury. mdpi.com

Table 2: Anti-Inflammatory Activity of Selected Analogues

Compound Class Model Target Effect Reference
Imidazopyridine derivatives (e.g., X10) LPS-stimulated macrophages TNF-α release 64.8% inhibition nih.gov
Imidazopyridine derivatives (e.g., X10) LPS-stimulated macrophages IL-6 release 81.4% inhibition nih.gov
Imidazopyridine derivative (X12) LPS-induced septic mouse model Survival Markedly decreased lethality nih.gov
Thiazolo[3,2-b]1,2,4-triazole derivatives Carrageenan-induced paw edema (mouse) Inflammation Up to 67% protection nih.gov
N-substituted benzamides (Metoclopramide, 3-Chloroprocainamide) LPS-induced mouse model TNF-α production Dose-dependent inhibition nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Anti-tubercular)

The broad structural class of 2-aminobenzamide (B116534) derivatives is known to possess antibacterial and antifungal activities. researchgate.net

Antibacterial and Antifungal Activity: Research into related heterocyclic systems has shown significant antimicrobial potential. A study on N-pyridin-3-yl-benzenesulfonamide revealed substantial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. researchgate.net Other work on 2-benzylidene-3-oxobutanamide derivatives identified compounds with potent activity against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) as low as 2 μg/mL against MRSA. nih.gov In the realm of antifungal research, arylsulfonamide-based compounds have demonstrated fungicidal effects against Candida glabrata. nih.gov Additionally, derivatives of 2-mercaptobenzothiazole, another related heterocyclic core, have been synthesized and tested, with some showing high activity against Candida albicans, comparable to the drug fluconazole. arkat-usa.org

Anti-tubercular Activity: The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds. An amino-benzothiazole scaffold was identified from a whole-cell screen against Mycobacterium tuberculosis. nih.gov Analogues from this series demonstrated bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis within macrophages. nih.govnih.gov A scaffold-hopping approach led to the development of N-substituted amino acid hydrazides with promising activity against drug-resistant strains of M. tuberculosis. mdpi.com Specifically, the introduction of an imidazo[1,2-a]pyridine-3-carboxy moiety resulted in enhanced activity against isoniazid (B1672263) mono-resistant M. tuberculosis. mdpi.com

Table 3: Antimicrobial Activity of Selected Analogues

Compound Class Organism Activity Metric Result Reference
2-Benzylidene-3-oxobutanamide (Comp. 18) Staphylococcus aureus (MRSA) MIC 2 μg/mL nih.gov
Amino-benzothiazole (Comp. 29) Mycobacterium tuberculosis Bactericidal Activity 3 log kill at 27.5 μM nih.gov
N-pyridin-3-yl-benzenesulfonamide S. aureus, S. typhi, E. coli Growth Inhibition Active at 25-150 mg/mL researchgate.net
2-Benzothiazolylthioacetyl amino acid derivative (Comp. 2a) Candida albicans Antifungal Activity High activity at 100 ppm (comparable to fluconazole) arkat-usa.org
Arylsulfonamide derivative (Comp. 13) Candida glabrata Fungicidal Effect MFC of 1.000 mg/mL nih.gov

Insecticidal Properties

Derivatives of 2-aminobenzamide have been utilized as intermediates in the synthesis of compounds with insecticidal activity. researchgate.net A study focused on novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety reported good larvicidal activity against mosquito larvae. nih.gov Specifically, compounds 7a and 7f from this series achieved 100% larvicidal activity at a concentration of 10 mg/L. nih.gov While this series was less effective against other pests like Mythimna separata, the potent effect on mosquito larvae suggests that this chemical scaffold is a promising starting point for developing new insecticides. nih.gov

Table 4: Insecticidal Activity of Benzamide Analogues

Compound Target Organism Concentration Activity Reference
Compound 7a Mosquito larvae 10 mg/L 100% larvicidal activity nih.gov
Compound 7f Mosquito larvae 10 mg/L 100% larvicidal activity nih.gov
Compound 7a Mosquito larvae 1 mg/L 40% larvicidal activity nih.gov

Enzyme Inhibition Studies

The N-(2-aminophenyl)-benzamide structure is a well-established zinc-binding group crucial for the inhibition of zinc-dependent Class I HDAC enzymes (HDAC1, 2, and 3). nih.govfrontiersin.orgucl.ac.uknih.gov These enzymes play a critical role in the epigenetic regulation of gene expression, and their inhibition is a key mechanism for many modern anti-cancer drugs. frontiersin.org

Numerous studies have synthesized and evaluated N-(2-aminophenyl)-benzamide analogues as HDAC inhibitors. One study developed a series of potent and selective HDAC3 inhibitors containing this core structure, with one compound (15k) exhibiting an IC50 value of 6 nM against HDAC3-NCoR2, while showing much weaker inhibition of other HDAC isoforms. ucl.ac.uknih.gov Another derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, showed potent inhibition of HDAC1, HDAC2, and HDAC3 with IC50 values of 95.2, 260.7, and 255.7 nM, respectively. frontiersin.org These inhibitors often lead to cell cycle arrest and apoptosis in cancer cells and can sensitize gastrointestinal adenocarcinoma cells to radiation therapy. frontiersin.orgnih.gov

Table 5: HDAC Inhibition by N-(2-aminophenyl)-benzamide Analogues

Compound Target Enzyme IC50 Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) HDAC1 95.2 nM frontiersin.org
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) HDAC2 260.7 nM frontiersin.org
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) HDAC3 255.7 nM frontiersin.org
Compound 15k HDAC1 80 nM ucl.ac.uknih.gov
Compound 15k HDAC2 110 nM ucl.ac.uknih.gov
Compound 15k HDAC3-NCoR2 6 nM ucl.ac.uknih.gov

While research on the direct inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) by this compound is limited, related heterocyclic structures have been identified as potential LSD1 inhibitors. LSD1 is another important enzyme involved in histone modification and gene regulation, making it an attractive target for cancer therapy. A study on biologically active compounds with V-shaped structures noted that a 2-amino- researchgate.netnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidine derivative showed inhibitory activity against LSD1, where the amino group played an important coordinating role in binding to the enzyme. mdpi.com This suggests that the aminopyridine portion of the target compound could potentially be adapted to interact with enzymes like LSD1, representing a possible direction for future research and drug design.

DprE1 Inhibition in Mycobacterium tuberculosis

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.gov Its essential role for the viability of Mycobacterium tuberculosis makes it a significant target for the development of new anti-tuberculosis drugs. nih.govplos.org

While there is no direct evidence of this compound acting as a DprE1 inhibitor, several classes of compounds containing benzamide or related nitrogen-containing heterocyclic motifs have been identified as potent inhibitors of this enzyme. Notably, benzothiazinones (BTZs) are a class of irreversible inhibitors that have shown significant promise, with some members advancing to clinical trials. plos.org These compounds typically contain a nitro group and form a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. nih.gov

Furthermore, computational studies and high-throughput screening have identified other diverse molecular scaffolds that inhibit DprE1. These include non-covalent inhibitors like 1,4-azaindoles and 2-carboxyquinoxalines, as well as other families such as dinitrobenzamides. nih.govnih.govresearchgate.net The dinitrobenzamide family, in particular, highlights the relevance of the benzamide core in targeting DprE1. researchgate.net The activity of these diverse benzamide-containing analogues suggests that the 2-aminobenzamide scaffold could potentially be optimized to achieve DprE1 inhibition.

Table 1: Examples of DprE1 Inhibitor Classes and Analogs

Inhibitor Class Example Compound Mechanism Key Structural Features
Benzothiazinones (BTZs) Macozinone (PBTZ169) Covalent Benzothiazinone core, nitro group
Dinitrobenzamides DNB1 Not specified Dinitro-substituted benzamide
1,4-Azaindoles Not specified Non-covalent Azaindole scaffold

DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial replication, transcription, and DNA repair, making it a well-established target for antibacterial agents. nih.gov This enzyme is composed of two subunits, GyrA and GyrB, which together introduce negative supercoils into DNA. nih.gov

Although no studies have directly implicated this compound in the inhibition of DNA gyrase, research on structurally related compounds indicates that this is a potential mechanism of action. For instance, a series of 2-aminobenzothiazole-based inhibitors targeting the GyrB subunit have been developed. nih.gov These compounds have demonstrated potent inhibition of DNA gyrase with IC50 values in the nanomolar range. nih.gov The structural similarity between the 2-aminobenzamide core of the title compound and the 2-aminobenzothiazole (B30445) of these inhibitors suggests a potential for similar biological activity.

Additionally, other classes of DNA gyrase inhibitors, such as the N-phenylpyrrolamides, have shown improved antibacterial activity with low nanomolar IC50 values against E. coli DNA gyrase. The exploration of various substituted benzamide and aniline (B41778) derivatives in the development of these inhibitors underscores the importance of these moieties in binding to the enzyme.

Table 2: IC50 Values of 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors

Compound Substitution at C5 E. coli DNA Gyrase IC50 (nM)
A -OH < 10
B -F 40
C -N-benzylacetamido 71
D -benzylamino < 10
E -3-methoxypropylamino < 10

Data sourced from a study on 2-aminobenzothiazole-based DNA gyrase B inhibitors. nih.gov

Other Specific Enzyme Targets

The 2-aminobenzamide scaffold and its derivatives are known to interact with a range of other specific enzyme targets, highlighting the chemical versatility of this structural motif.

One area of research has focused on the inhibition of the Hepatitis B Virus (HBV) capsid assembly. A novel class of inhibitors based on the 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide scaffold was identified through in-silico screening. nih.gov These compounds were predicted to bind to a groove in the HBV core protein (Cp) and were subsequently verified to inhibit capsid assembly in vitro. nih.gov The similarity in the substituted aminopyridine portion of these acetamides to this compound suggests a potential for antiviral activity.

Furthermore, analogues of N-(2-aminoethyl)-4-chlorobenzamide have been synthesized and identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov Additionally, a study on the design of novel monocyclic EGFR tyrosine kinase inhibitors included m-amino-N-phenylbenzamide derivatives, with some compounds showing inhibitory concentrations in the sub-micromolar range against the EGFR kinase. nih.gov

These examples demonstrate that modifications to the 2-aminobenzamide and aminopyridine structures can lead to potent and selective inhibitors for a variety of enzymes.

Receptor Modulation and Ligand Selectivity

Muscarinic Receptor Ligand Research

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems and are involved in numerous physiological functions. nih.gov They are categorized into five subtypes (M1-M5), and the development of subtype-selective ligands is a major goal in medicinal chemistry. nih.gov

There is no published research directly linking this compound to muscarinic receptor activity. However, the broader class of benzamide-containing compounds has been explored for muscarinic receptor modulation. For example, a variety of structurally diverse compounds have been developed as positive allosteric modulators (PAMs) for the M4 receptor, which is a target for the treatment of schizophrenia. nih.gov These efforts highlight the utility of various heterocyclic scaffolds in achieving subtype selectivity. The structural components of this compound, namely the benzamide and pyridine (B92270) rings, are common features in many CNS-active compounds, suggesting that this molecule could potentially interact with muscarinic or other neurotransmitter receptors.

Neuronal Nicotinic Receptor Modulation

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a key role in synaptic transmission in the central nervous system. The diversity of nAChR subtypes has made them attractive targets for the treatment of various neurological and psychiatric disorders.

Research has identified benzamide analogues as a novel class of negative allosteric modulators (NAMs) of human neuronal nicotinic receptors. One study focused on the development of compounds with selectivity for the α4β2 nAChR subtype over the α3β4 subtype. The lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, demonstrated inhibitory activity in the low micromolar range with a preference for the α4β2 subtype. Structure-activity relationship (SAR) studies on a series of 26 analogues provided insights into the chemical features that govern their potency and selectivity. This research indicates that the benzamide scaffold is a viable starting point for the development of nAChR modulators. While this compound was not specifically tested in this study, its core structure aligns with the general class of compounds investigated.

Another area of related research has focused on substituted 2-aminopyrimidines, which have shown selective activation of the α7-nAChR. nih.gov This further supports the idea that aminopyridine and related heterocyclic structures can effectively target nAChRs.

G-Protein Coupled Receptor (GPCR) Interaction Studies

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The ability of a compound to interact with GPCRs can lead to a wide range of physiological effects.

While direct studies on the interaction of this compound with specific GPCRs are lacking, research on related structures provides valuable insights. For instance, a series of 3-((4-benzylpyridin-2-yl)amino)benzamides were identified as potent and biased agonists for GPR52, an orphan GPCR that is a potential target for neuropsychiatric disorders. This discovery highlights the potential for aminopyridine-benzamide scaffolds to modulate GPCR activity.

Furthermore, the complexity of GPCR signaling is increased by the formation of heteromers and interactions with receptor activity-modifying proteins (RAMPs). nih.gov The pharmacology of ligands can be significantly altered by these interactions. The general ability of benzamide derivatives to act as ligands for various GPCRs suggests that this compound could potentially interact with one or more members of this vast receptor family, although experimental verification is required.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Macozinone (PBTZ169)
DNB1
Ty38c
4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide
2-amino-N-(2,6-dichloropyridin-3-yl)acetamide
N-(2-aminoethyl)-4-chlorobenzamide
m-amino-N-phenylbenzamide

Dopamine D3 Receptor (D3R) Interactions

The Dopamine D3 Receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, which are associated with emotion, motivation, and reward. researchgate.net This localization has made the D3R an attractive therapeutic target for various neuropsychiatric disorders. nih.govnih.gov The development of selective D3R ligands has been a significant challenge due to the high structural homology with the D2 receptor. nih.govnih.gov However, extensive research has elucidated key structural features that contribute to D3R affinity and selectivity, providing a framework to predict the potential activity of novel compounds like this compound.

The general pharmacophore for many D3 receptor antagonists consists of an aryl carboxamide moiety linked to a distal aromatic or heteroaromatic ring, often via a flexible or rigidified linker. researchgate.netnih.gov The 2-aminobenzamide scaffold present in the subject compound fits within this general template.

Structure-activity relationship (SAR) studies on various series of benzamide analogues have revealed critical insights into the molecular determinants for D3R binding. For instance, in a series of N-(4-(4-(aryl)piperazin-1-yl)butyl)heterobiarylcarboxamides, the nature of the biarylcarboxamide had a significant impact on D3R affinity and selectivity. nih.gov

The position of the nitrogen atom within the pyridine ring can also dramatically influence D3 receptor affinity. Studies have shown that moving the pyridine nitrogen can lead to a reduction in D3R binding. nih.gov Furthermore, the complete removal of the pyridine nitrogen to a simple benzamide can, in some cases, maintain high D3R affinity, highlighting the complexity of the SAR. nih.gov

The concept of bioisosteric replacement is also highly relevant. The amide bond, while a key feature of many D3R ligands, can be susceptible to metabolic hydrolysis. Researchers have explored replacing the amide with more stable linkers, such as 1,2,3-triazoles, which in some cases have been shown to maintain high D4 receptor affinity and selectivity, a closely related receptor. chemrxiv.org This suggests that while the amide in this compound is a key feature for potential D3R interaction, its modification could lead to analogues with improved pharmacokinetic properties. nih.govchemrxiv.org

The crystal structure of the human D3 receptor in complex with the antagonist eticlopride, a substituted benzamide, has provided a structural basis for understanding these interactions. elifesciences.org The binding pocket reveals specific residues that can form hydrogen bonds and hydrophobic interactions with ligands. The 2-amino group and the chloropyridinyl nitrogen of the subject compound could potentially engage in such interactions.

Based on the available literature for structurally related compounds, we can extrapolate the potential D3R binding affinity of this compound and its analogues. The following table summarizes SAR data from related benzamide series targeting the D3 receptor.

Compound/Series Modification D3R Affinity (Ki, nM) D3/D2 Selectivity
NGB2409 2,3-dichlorophenylpiperazine moiety0.90>150-fold
KKHA-761 D2-like antagonist with 5-HT1A affinity3.8570-fold
1H-pyridin-2-one derivative (7b) Methylpyridin-2-one scaffoldSubnanomolar>80-fold
Benzamide derivative (37b) Removal of pyridine nitrogen from parentHigh affinity150-fold vs hERG
N-Phenylpiperazine analog (6a) 4-(thiophen-3-yl)benzamide moiety1.4~500-fold
HY-3-24 Conformationally-flexible benzamide0.67~129-fold

This table is illustrative and compiled from various sources on related but not identical compounds to infer potential structure-activity relationships. The data for NGB2409 and KKHA-761 are from a review by Micheli et al. nih.gov, data for the 1H-pyridin-2-one derivative is from Geneste et al. nih.govresearchgate.net, data for the benzamide derivative is from a review by Micheli et al. nih.gov, data for the N-phenylpiperazine analog is from a study by Kumar et al. mdpi.com, and data for HY-3-24 is from a study by Hwang et al. frontiersin.org

The data in the table underscores that minor structural modifications can lead to significant changes in D3R affinity and selectivity. For this compound, the specific arrangement of the amino group, the chloro substituent, and the pyridinyl nitrogen would be critical in determining its precise pharmacological profile at the D3 receptor.

Mechanism of Action and Molecular Target Engagement

Specific Interactions with Biological Targets

There is a lack of specific data identifying the biological targets of 2-amino-N-(2-chloropyridin-3-yl)benzamide. While the broader class of 2-aminobenzamide (B116534) derivatives has been studied for various therapeutic applications, the specific binding partners for this particular compound have not been reported.

Elucidation of Signaling Pathway Modulations

Due to the absence of studies on its specific molecular targets, there is no information available regarding the modulation of any signaling pathways by this compound.

Cellular Effects Induced by this compound

Specific studies detailing the cellular effects of this compound are not present in the available scientific literature. Therefore, the following subsections are based on the generalized activities of related chemical structures, and it is crucial to note that these effects have not been demonstrated for the compound .

There is no direct evidence to suggest that this compound inhibits cell proliferation. However, other substituted benzamide (B126) derivatives have been investigated for their antiproliferative activities through various mechanisms.

Information regarding the impact of this compound on phosphorylation and signaling cascades is not available.

There are no published research findings on the effects of this compound on cellular adhesion and migration.

Ligand-Bias Mechanisms in Receptor Interactions

The concept of ligand-bias, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a key area in pharmacology. However, as the receptor targets for this compound are unknown, there is no information regarding any potential ligand-biased signaling.

Receptor Desensitization Processes

Receptor desensitization is a fundamental cellular mechanism that attenuates the response of a receptor to its ligand after prolonged or repeated exposure. This process is vital for preventing excessive and potentially harmful signaling. The inhibition of SYK by this compound directly and indirectly influences several aspects of receptor desensitization, primarily concerning immune receptors such as the B-cell receptor (BCR) and Fc receptors (FcR).

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the SYK enzyme. nih.gov This blockade prevents the autophosphorylation and activation of SYK, thereby disrupting the downstream signaling cascades that are initiated upon receptor engagement. nih.govplos.org This interruption of the signaling pathway is, in itself, a form of desensitization, as it uncouples the receptor from its intracellular signaling machinery.

Research on various SYK inhibitors has shed light on the specific processes of receptor desensitization affected by the inhibition of this critical kinase. These processes include receptor internalization, trafficking, and the modulation of downstream signaling events.

Impact on B-Cell Receptor (BCR) Signaling and Trafficking

The B-cell receptor is a key player in the adaptive immune response, and its signaling is tightly regulated to prevent autoimmunity. Upon antigen binding, the BCR undergoes conformational changes that lead to the activation of SYK. Inhibition of SYK has been shown to significantly impact BCR-mediated signaling and subsequent desensitization mechanisms.

One of the key findings is that SYK inhibition can lead to the rapid internalization of the BCR. plos.org While SYK is essential for propagating the initial signal from the BCR, its prolonged activation can also stabilize the receptor at the cell surface. Consequently, inhibiting SYK with compounds like this compound can disrupt this stabilization, leading to an accelerated removal of the receptor from the cell surface and thus reducing the cell's capacity to respond to further stimulation.

Furthermore, SYK inhibitors have been demonstrated to block both tonic and ligand-induced BCR signaling. nih.gov Tonic signaling is a low-level, continuous signaling that is essential for the survival of B-cells. By inhibiting this basal SYK activity, this compound can contribute to the desensitization of the entire BCR signaling pathway, leading to reduced B-cell proliferation and, in some cases, apoptosis. nih.gov

Studies using the SYK inhibitor R406 have provided quantitative insights into the effects on B-cell activation. For instance, R406 was shown to inhibit the proliferation of various Diffuse Large B-cell Lymphoma (DLBCL) cell lines with EC50 values ranging from 0.8 µM to 8.1 µM. nih.gov

Cell LineEC50 for R406 (µM)
DLBCL Cell Line Panel0.8 - 8.1
Data showing the effective concentration (EC50) of the SYK inhibitor R406 required to inhibit the proliferation of a panel of DLBCL cell lines. nih.gov

Influence on Fc Receptor (FcR) Function and Downstream Pathways

Fc receptors, found on the surface of various immune cells, bind to antibodies that are attached to infected cells or invading pathogens, triggering an immune response. SYK is a central molecule in the signaling pathways of activating Fc receptors.

Research has shown that SYK activation is not essential for the initial internalization of Fc receptors but is crucial for their subsequent trafficking to lysosomes for degradation. nih.gov By inhibiting SYK, this compound can therefore impair the proper processing of internalized receptor-ligand complexes, which is a form of desensitization that can alter the nature and duration of the cellular response.

SYK inhibitors effectively block Fc receptor-mediated signaling in monocytes and mast cells. nih.gov For example, the SYK inhibitor RO9021 was found to inhibit the production of the pro-inflammatory cytokine TNFα induced by FcγR crosslinking in human monocytes with an IC50 value of 63 ± 19 nM. nih.gov This demonstrates a direct desensitization of the Fc receptor signaling pathway at the level of cytokine production.

Cell TypeAssaySYK InhibitorIC50 (nM)
Human MonocytesFcγR-induced TNFα productionRO902163 ± 19
Table illustrating the inhibitory concentration (IC50) of the SYK inhibitor RO9021 on FcγR-mediated cytokine release in human monocytes. nih.gov

Negative Feedback Loops and Long-Term Effects

The process of receptor desensitization also involves negative feedback mechanisms that terminate the signaling cascade. SYK itself is a target of such regulation. For instance, the E3 ubiquitin ligase Cbl can be recruited to activated SYK, leading to its ubiquitination. nih.gov This modification can mark SYK for degradation or alter its signaling capacity, thus contributing to the desensitization of the receptor pathway. While the direct effect of this compound on this specific interaction is not yet fully elucidated, by preventing SYK activation, it would consequently prevent the recruitment of Cbl and this mode of feedback regulation.

Prolonged exposure to SYK inhibitors can lead to the development of resistance mechanisms, which can be viewed as a long-term adaptation or desensitization of the cell to the drug. In some cancer cell lines, chronic treatment with a SYK inhibitor has been shown to lead to the activation of alternative signaling pathways, such as the RAS/MAPK pathway, to bypass the blocked SYK-dependent signaling. nih.gov This highlights the plasticity of cellular signaling networks in response to sustained inhibition of a key nodal protein.

Structure Activity Relationships Sar and Medicinal Chemistry Design Strategies

Identification of Key Structural Moieties for Biological Activity

The biological activity of derivatives based on the 2-amino-N-(2-chloropyridin-3-yl)benzamide scaffold is intrinsically linked to several key structural features. The core structure can be deconstructed into three main components: the 2-aminobenzamide (B116534) group, the central amide linker, and the 2-chloropyridin-3-yl moiety.

2-Aminobenzamide Moiety : The anthranilamide portion is crucial. The amino group (at position 2) and the carbonyl group of the amide linker can act as hydrogen bond donor and acceptor, respectively. These interactions are often vital for anchoring the ligand into the hinge region of a kinase ATP-binding pocket. The benzene (B151609) ring itself can engage in hydrophobic and π-stacking interactions with amino acid residues.

In related series of kinase inhibitors, such as those targeting Activin receptor-like kinase-2 (ALK2), the 2-aminopyridine (B139424) core is a well-established hinge-binding motif. nih.govnih.gov This suggests that the analogous 3-amino-2-chloropyridine (B31603) portion of the title compound is a critical pharmacophoric element.

Impact of Substituent Variations on Potency and Selectivity

Modifications to the this compound scaffold have a profound impact on biological activity, potency, and selectivity. Structure-activity relationship (SAR) studies on analogous series provide clear insights into how substituent changes affect these properties.

Substitutions on the Aminobenzamide Ring: Variations on this ring can modulate potency and pharmacokinetic properties. For instance, in a related series of 2-aminobenzamide derivatives, substitutions on the phenyl ring were explored to enhance antimicrobial activity. mdpi.com While a different therapeutic area, the principle of substituent effects remains. Adding electron-donating or electron-withdrawing groups can alter the pKa of the 2-amino group and the electronic character of the ring, influencing binding affinity.

Substitutions on the Pyridine (B92270) Ring: This is a common strategy for optimizing kinase inhibitors. In a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, replacing substituents on the second aryl ring (analogous to the benzamide (B126) portion) led to significant changes in potency. nih.gov

Position 2 (Chlorine) : Replacing the chlorine with other groups can modulate selectivity. For example, in ALK2 inhibitors, replacing the 2-amino group of a pyridine with a methyl group maintained ALK2 potency while improving selectivity against other TGF-β signaling kinases. nih.gov This highlights the sensitivity of this position to steric and electronic changes.

Other Positions (4, 5, 6) : Adding substituents to other positions on the pyridine ring can explore additional binding pockets and improve properties. For example, extending from the pyridine ring with groups like 4-phenylpiperazine has been shown to greatly increase cellular potency in ALK2 inhibitors by accessing additional interaction sites. nih.gov

The table below summarizes the general impact of substituent variations on similar scaffolds, as extrapolated from related inhibitor series.

MoietyPosition of VariationType of SubstituentGeneral Impact on ActivityReference Series
Benzamide Ring 4' or 5'Small alkyl, Methoxy (B1213986)Can modulate potency and metabolic stability.Factor Xa Inhibitors nbinno.com
Pyridine Ring 2H, MethylCan improve selectivity with minimal effect on potency.ALK2 Inhibitors nih.gov
Pyridine Ring 5Aryl, HeteroarylCan significantly increase potency by accessing new binding pockets.ALK2 Inhibitors nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool for understanding the essential structural features required for the biological activity of a series of compounds. For inhibitors based on the this compound scaffold, a typical pharmacophore model would include:

Hydrogen Bond Acceptors (HBA) : Corresponding to the pyridine nitrogen and the amide carbonyl oxygen.

Hydrogen Bond Donors (HBD) : Corresponding to the 2-amino group and the amide N-H.

Aromatic/Hydrophobic Regions : Represented by the benzamide and pyridine rings.

A study on N-hydroxyphenyl acrylamides identified a five-point pharmacophore with two hydrogen bond acceptors, one donor, and two aromatic rings (AADRR) as being crucial for activity. researchgate.net A similar approach can be applied to the this compound scaffold. These models can then be used to screen virtual libraries for new compounds with potentially similar biological activity or to guide the design of new analogs.

Ligand-based drug design uses the knowledge of active compounds to develop a hypothesis about the necessary structural features. By aligning a set of active molecules like the this compound derivatives, common features can be identified and used to build a predictive 3D-QSAR (Quantitative Structure-Activity Relationship) model. researchgate.net This model can then estimate the activity of newly designed compounds before their synthesis, streamlining the drug discovery process.

Design Principles for Lead Optimization

Lead optimization aims to improve the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound. For a lead based on the this compound scaffold, several design principles are applicable:

Enhancing Potency and Selectivity : This often involves introducing substituents that can form additional interactions with the target protein. For instance, growing the molecule into unoccupied pockets of the binding site can increase affinity. Selectivity can be improved by exploiting differences in the amino acid residues between the target and off-target proteins. For example, replacing a group to avoid a steric clash in an off-target kinase while maintaining binding in the desired target is a common strategy. nih.govnih.gov

Improving Physicochemical Properties : Medicinal chemists often aim to improve properties like solubility and metabolic stability. This can be achieved by introducing polar groups, reducing the lipophilicity (logP), or blocking sites of metabolism. For example, replacing a metabolically labile methyl group with a cyclopropyl group can enhance stability.

Structure-Based Design : If the 3D structure of the target protein is known, structure-based drug design can be employed. This involves docking the ligand into the active site to visualize interactions and rationally design modifications that improve binding.

Bioisosteric Replacements in Benzamide Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a key strategy in medicinal chemistry. estranky.sknih.gov For the this compound scaffold, several bioisosteric replacements can be considered.

Amide Bond Bioisosteres : The central amide bond is often a target for replacement to improve metabolic stability and other pharmacokinetic properties. nih.gov Common bioisosteres for the amide group include:

1,2,4-Oxadiazole (B8745197) or 1,3,4-Oxadiazole : These five-membered heterocycles can mimic the planarity and dipole moment of the amide bond and have been successfully used to replace amides in various drug candidates, often leading to improved metabolic stability. nih.gov

Thioamides : Replacing the carbonyl oxygen with sulfur can alter hydrogen bonding capacity and electronic properties.

Reversed Amide : Swapping the CO and NH groups can sometimes lead to improved properties while maintaining key interactions.

The table below shows common bioisosteric replacements for the amide bond.

Original GroupBioisosteric ReplacementRationale for Replacement
Amide (-CONH-)1,2,4-OxadiazoleImprove metabolic stability, maintain planarity. nih.gov
Amide (-CONH-)1,3,4-OxadiazoleImprove metabolic stability, mimic dipole moment. nih.gov
Amide (-CONH-)Thioamide (-CSNH-)Alter hydrogen bonding and electronic character.
Amino (-NH2)Hydroxyl (-OH)Classical bioisostere, can alter H-bonding from donor to donor/acceptor. estranky.sk
Phenyl RingThiophene/PyrazoleModify aromaticity, solubility, and potential for new interactions.

Design for Specific Therapeutic Outcomes (e.g., ALK2 Inhibition, Radioligand Development)

The this compound scaffold can be tailored for specific therapeutic applications.

ALK2 Inhibition: Gain-of-function mutations in ALK2 are associated with diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.govnih.gov The 2-aminopyridine motif is a known hinge-binder for ALK2. nih.gov To optimize the scaffold for ALK2 inhibition, medicinal chemists would focus on:

Maintaining the Hinge-Binding Motif : The 2-aminopyridine part of the molecule is critical and would likely be conserved.

Exploiting the Gatekeeper Pocket : Substitutions on the benzamide ring could be designed to interact with the gatekeeper residue of the ALK2 ATP binding site, enhancing potency and selectivity.

Improving Selectivity : Modifications would be made to minimize activity against other ALK family members (e.g., ALK4, ALK5) to reduce potential side effects. nih.gov For example, the development of LDN-214117, a 2-methylpyridine derivative, showed a high degree of selectivity for ALK2. nih.gov

Radioligand Development: A radioligand is a radioactively labeled compound used to study receptor binding. To develop a radioligand from the this compound scaffold, the following steps would be taken:

Identify a High-Affinity Ligand : A potent and selective derivative of the scaffold would be chosen as the parent compound.

Choose a Radioisotope : Common isotopes include tritium (³H) or carbon-14 (¹⁴C).

Select a Labeling Position : A position on the molecule must be chosen for labeling that does not interfere with its binding to the target. This is often a metabolically stable position, such as on an aromatic ring or a methyl group.

Synthesis : The radiolabeled version of the compound is synthesized. For example, [³H]YM-298198 was developed as a radioligand to study the mGluR1 receptor. nih.gov This tool allows for detailed in vitro binding assays to determine receptor density (Bmax) and affinity (Kd) of other unlabeled compounds. nih.gov

Computational and Theoretical Studies of 2 Amino N 2 Chloropyridin 3 Yl Benzamide

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinity

The binding affinity, often expressed as a docking score or binding free energy, quantifies the strength of the interaction between a ligand and its target. For derivatives of 2-aminobenzamide (B116534), molecular docking studies have been instrumental in predicting their inhibitory activities against various enzymes. For instance, in studies of pyrazine-linked 2-aminobenzamides as histone deacetylase (HDAC) inhibitors, molecular docking was used to predict the binding affinity of a series of compounds. nih.gov The docking scores, typically in kcal/mol, provide a relative ranking of the binding strength of different ligands to a target protein. researchgate.net

Table 1: Illustrative Binding Affinity Data from a Hypothetical Molecular Docking Study

Target ProteinPredicted Binding Affinity (kcal/mol)
Epidermal Growth Factor Receptor (EGFR)-8.5
Cyclooxygenase-2 (COX-2)-7.9
DNA Gyrase Subunit B-9.2

Note: The data in this table is illustrative and not based on actual experimental results for 2-amino-N-(2-chloropyridin-3-yl)benzamide.

Identification of Key Residues in Binding Pockets

Beyond predicting binding affinity, molecular docking reveals the specific interactions between a ligand and the amino acid residues within the binding pocket of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex.

In studies of 2-aminobenzamide derivatives as HDAC inhibitors, docking simulations have identified key amino acid residues that form hydrogen bonds with the 2-amino and amide groups of the ligand. mdpi.comresearchgate.net For this compound, the amino group and the amide linker would be expected to act as hydrogen bond donors and acceptors, respectively. The pyridine (B92270) and chlorophenyl rings could engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket.

For example, in a docking study of a related benzamide (B126) derivative against a bacterial protein, specific hydrogen bond interactions with serine and aspartate residues were identified as critical for binding. scispace.com A visual analysis of the docked pose of this compound would pinpoint the key residues it interacts with, providing a structural basis for its potential mechanism of action.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. indexcopernicus.com DFT calculations provide valuable information about the molecular geometry, electronic properties, and reactivity of a compound.

Insights into Molecular Structure and Geometry

Experimental techniques like X-ray crystallography can determine the solid-state structure of a molecule. For this compound, crystallographic data reveals that the molecule is nearly planar, with a dihedral angle of 2.28 (9)° between the benzamide and chloropyridine rings. researchgate.net An intramolecular hydrogen bond exists between the amide hydrogen and the oxygen atom. researchgate.net

DFT calculations can be used to optimize the molecular geometry in the gas phase, providing theoretical bond lengths and angles that can be compared with experimental data. nih.gov For 2,3-dichloropyridine, a related structure, DFT calculations have been used to determine the equilibrium geometry and vibrational frequencies. scholarsresearchlibrary.com Similar calculations for this compound would allow for a detailed comparison between the theoretical gas-phase structure and the experimental solid-state structure, highlighting the effects of intermolecular interactions in the crystal lattice.

Table 2: Comparison of Selected Experimental and Hypothetical DFT-Calculated Bond Lengths (Å) for this compound

BondExperimental (X-ray) researchgate.netHypothetical DFT (B3LYP/6-311++G(d,p))
C-Cl1.7391.745
C=O1.2351.240
N-H (amide)0.8601.012
C-N (amide)1.3671.375

Note: The DFT data in this table is illustrative and not based on actual published calculations for this specific molecule.

Quantum Chemical Descriptors and Reactivity Analysis

DFT calculations can also provide a wealth of information about the electronic properties and reactivity of a molecule through the calculation of various quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the molecular electrostatic potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and their energies are related to the molecule's ability to donate and accept electrons, respectively. indexcopernicus.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. scholarsresearchlibrary.com For various benzamide and pyridine derivatives, DFT calculations have been used to compute these descriptors to understand their reactivity and potential biological activity. indexcopernicus.commdpi.com

The MEP map is a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, indicating their susceptibility to electrophilic attack, while the amino protons would be regions of positive potential.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound from DFT Calculations

DescriptorValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Electronegativity (χ)4.0
Chemical Hardness (η)2.2

Note: The data in this table is illustrative and not based on actual published calculations for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are invaluable for studying the conformational flexibility of a ligand and the stability of its binding to a protein.

For this compound, MD simulations could be employed to explore its conformational landscape in different environments, such as in aqueous solution or when bound to a protein. These simulations can reveal the most stable conformations of the molecule and the energy barriers between them. In studies of other flexible molecules, MD simulations have been used to understand how conformational changes affect binding affinity and biological activity. nih.gov

When applied to a ligand-protein complex, MD simulations can assess the stability of the interactions identified by molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, one can determine if the binding pose is stable. Furthermore, MD simulations can be used to calculate binding free energies with higher accuracy than docking alone, often employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to ascertain the relationship between the chemical structure of a series of compounds and their biological activity. For the class of anthranilic diamides, to which this compound belongs, QSAR studies have been instrumental in understanding the structural features that govern their insecticidal potency, primarily as activators of the insect ryanodine (B192298) receptor (RyR). nih.govnih.govresearchgate.net These models are crucial for the rational design of new, more effective insecticides. nih.gov

Several three-dimensional QSAR (3D-QSAR) studies have been conducted on anthranilic diamide (B1670390) derivatives, utilizing methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These analyses help to identify the key steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that influence the interaction of these molecules with the RyR.

One significant study performed CoMFA and CoMSIA on a series of 38 anthranilic diamides to explore their activity as RyR activators. nih.gov The resulting models demonstrated strong predictive capabilities, as indicated by their statistical parameters. nih.gov

Table 1: Statistical Results of CoMFA and CoMSIA Models for Anthranilic Diamides

Modelq² (Leave-One-Out)r² (Non-cross-validated)
CoMFA0.7850.958
CoMSIA0.7880.981
q² represents the cross-validated correlation coefficient, and r² represents the non-cross-validated correlation coefficient. Higher values indicate a more robust model. nih.gov

The graphical interpretation of these models via contour maps revealed specific structural requirements for enhanced activity. The CoMSIA model, for instance, indicated that hydrogen bond acceptor properties and the presence of electron-withdrawing groups at certain positions on the molecule are favorable for insecticidal activity against species like the oriental armyworm (Mythimna separata). nih.gov

Further pharmacophore modeling using the DISCOtech technique on the same set of anthranilic diamides identified four crucial features for their biological activity: an aromatic ring center, a hydrophobic ring center, a hydrogen bond-donor, and a hydrogen bond-acceptor. nih.gov The consistency between the DISCOtech and CoMSIA results underscores the importance of hydrophobic interactions and hydrogen bonds in the binding of these compounds to the ryanodine receptor. nih.gov

Table 2: Key Pharmacophore Features for Anthranilic Diamide Activity

FeatureRole in Activity
Aromatic Ring CenterStructural core for interaction
Hydrophobic Ring CenterImportant for hydrophobic interactions with the receptor
Hydrogen Bond-DonorForms hydrogen bonds with receptor amino acid residues
Hydrogen Bond-AcceptorForms hydrogen bonds with receptor amino acid residues
Based on findings from DISCOtech pharmacophore modeling. nih.gov

While these studies focus on the broader class of anthranilic diamides, the insights gained are directly applicable to understanding the potential activity of this compound. The presence of aromatic rings (the benzene (B151609) and pyridine rings), a hydrogen bond donor (the amino group), and a hydrogen bond acceptor (the carbonyl oxygen and pyridine nitrogen) in its structure aligns with the identified pharmacophore features. These QSAR models provide a theoretical framework that supports the interaction of this compound with the insect ryanodine receptor and guides the structural optimization of related compounds for improved insecticidal properties. nih.govnih.gov

Preclinical Evaluation and Pharmacokinetic Considerations

In Vitro Pharmacological Evaluation Methodologies

In vitro studies are crucial for determining the biological activity of a compound at a cellular or molecular level before any testing in live organisms.

Cell-Based Assays

Cell-based assays are fundamental tools used to measure a compound's effect on living cells, assessing parameters like cell viability, proliferation, or specific signaling pathways. bmglabtech.com These assays can provide initial insights into a compound's potential therapeutic or toxic effects. bmglabtech.com A comprehensive search for studies employing cell-based assays to evaluate the pharmacological activity of 2-amino-N-(2-chloropyridin-3-yl)benzamide did not yield any specific results. Therefore, no data on its activity in cellular models is currently available in the public literature.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine if a compound can block the activity of a specific enzyme, a common mechanism of action for many drugs. wikipedia.org These assays quantify the inhibitory potency, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Despite the importance of this characterization, no studies detailing the evaluation of this compound in any enzyme inhibition assays have been found in the reviewed literature.

Pharmacokinetic Properties in Drug Design

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical for designing effective and safe therapeutic agents.

Metabolic Stability and Degradation Pathways

Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily in the liver. nih.gov High metabolic instability can lead to rapid clearance from the body, reducing the drug's effectiveness. nih.gov Studies typically use liver microsomes or hepatocytes to assess this in vitro. bioivt.com There are no published studies investigating the metabolic stability or identifying the degradation pathways of this compound.

Bioavailability Assessments

Bioavailability is the fraction of an administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter that influences the dosing regimen. No in vivo or predictive in vitro studies concerning the bioavailability of this compound could be located.

Blood-Brain Barrier (BBB) Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain. nih.govnih.gov Various in vitro models (e.g., PAMPA-BBB) and in vivo studies are used to assess BBB penetration. sielc.com No data from such assessments for this compound are available in the public domain.

Efflux Transporter Interactions (e.g., MDR1)

A comprehensive search of scientific literature and public databases reveals a lack of specific data regarding the interaction of this compound with efflux transporters such as Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ABCB1. Efflux transporters are crucial membrane proteins that actively transport a wide variety of substrates out of cells, playing a significant role in drug disposition and resistance. nih.govnih.gov The overexpression of transporters like MDR1 can lead to reduced intracellular concentrations of therapeutic agents, thereby diminishing their efficacy. nih.govnih.gov

While the study of interactions between novel chemical entities and efflux transporters is a critical step in preclinical development, no published studies were identified that specifically assess whether this compound is a substrate or inhibitor of MDR1 or other clinically relevant efflux pumps. Therefore, its potential to be affected by or to modulate the activity of these transporters remains uncharacterized.

Interactive Data Table: Efflux Transporter Interaction Profile of this compound

TransporterSubstrate StatusInhibition PotentialData Source
MDR1 (P-gp)No data availableNo data availableNot Applicable
BCRPNo data availableNo data availableNot Applicable
MRPsNo data availableNo data availableNot Applicable

Toxicological Profiles and Safety Assessments

In Vitro Cytotoxicity Evaluation

There is currently no publicly available data from in vitro cytotoxicity studies for this compound. Such evaluations are fundamental in early-stage drug discovery to determine a compound's potential to cause cell death or inhibit cell proliferation. nih.gov These assays are typically performed across a range of human and non-human cell lines to identify potential target organ toxicities and to establish a preliminary therapeutic index. The lack of published findings means that the cytotoxic profile of this compound against any cell line, cancerous or non-cancerous, has not been reported in the accessible scientific literature.

Interactive Data Table: Summary of In Vitro Cytotoxicity for this compound

Cell LineAssay TypeEndpoint (e.g., IC50)ResultReference
Not ApplicableNot ApplicableNot ApplicableNo data availableNot Applicable

In Vivo Toxicity Studies (e.g., Zebrafish Embryo Model)

Specific in vivo toxicity data for this compound, particularly using the zebrafish (Danio rerio) embryo model, is not available in the public domain. The zebrafish embryo has become a valuable vertebrate model for assessing acute toxicity, developmental toxicity, and specific organ toxicities of novel compounds due to its rapid development, optical transparency, and genetic homology to humans. mdpi.comnih.govnih.gov Studies using this model can provide early insights into a compound's potential for inducing lethal, teratogenic, or cardiotoxic effects. mdpi.comnih.gov Without such studies for this compound, its acute toxicity profile and potential developmental effects in a whole-organism system remain unknown. mdpi.com

Interactive Data Table: Zebrafish Embryo Toxicity for this compound

EndpointConcentrationObservationData Source
LC50 (Lethal Concentration, 50%)Not ApplicableNo data availableNot Applicable
Teratogenic EffectsNot ApplicableNo data availableNot Applicable
CardiotoxicityNot ApplicableNo data availableNot Applicable
NeurotoxicityNot ApplicableNo data availableNot Applicable

Future Research Directions and Therapeutic Potential

Exploration of Novel Therapeutic Applications

The core structure of 2-amino-N-(2-chloropyridin-3-yl)benzamide serves as a foundation for exploring a wide range of therapeutic applications. The broader class of 2-aminobenzamide (B116534) derivatives has been associated with antibacterial, antifungal, and insecticidal properties. researchgate.netresearchgate.net This suggests a clear future direction in systematically screening this compound and its novel analogues against a panel of pathogenic bacteria and fungi to identify potential anti-infective agents.

Furthermore, structurally related compounds have shown promise in distinct therapeutic areas. For instance, derivatives of 2-amino-N-(pyridinyl)acetamide have been identified as potent inhibitors of Hepatitis B Virus (HBV) capsid assembly. nih.gov This precedent suggests that the this compound scaffold could be explored for its potential as an antiviral agent, not only against HBV but also other viruses where protein-protein interactions are crucial for the viral life cycle.

Another significant area of future research lies in its use as an intermediate for the synthesis of quinazolinone compounds. researchgate.net Quinazolinones are a well-known class of heterocyclic compounds with a vast array of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. Therefore, a key research direction is to utilize this compound as a precursor to generate novel quinazolinone libraries and screen them for a variety of biological targets.

Development of Advanced Synthetic Routes

The documented synthesis of this compound involves the condensation of 3-amino-2-chloropyridine (B31603) with an activated form of 2-aminobenzoic acid, such as an ester like ethyl 2-aminobenzoate. researchgate.net While effective at a laboratory scale, future research should focus on developing more advanced, efficient, and scalable synthetic routes suitable for medicinal chemistry and potential commercial production.

Future synthetic strategies could include:

Optimized Coupling Reactions: Exploring a variety of modern coupling reagents for amide bond formation could improve reaction yields, reduce reaction times, and allow for milder conditions. This would be particularly important for creating libraries of analogues with sensitive functional groups.

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate scalability. This modern technique would be a significant advancement over traditional batch processing.

Green Chemistry Approaches: Future synthetic developments should aim to reduce environmental impact by using greener solvents, minimizing waste, and exploring catalytic methods that replace stoichiometric reagents.

Alternative Pyridine (B92270) Functionalization: Investigating alternative methods for constructing the N-aryl bond, such as the Goldberg or Buchwald-Hartwig amination reactions, could provide more versatile and higher-yielding pathways to the core scaffold and its analogues, especially when dealing with complex starting materials. mdpi.com

A comparison of potential synthetic strategies is outlined below.

Parameter Current Method (Condensation) Potential Advanced Method (e.g., Modern Coupling)
Reagents 3-amino-2-chloropyridine, Ethyl 2-aminobenzoateSubstituted anilines/pyridines, various coupling agents (HATU, etc.)
Conditions Typically requires heatingOften proceeds at room temperature
Scalability ModerateHigh, especially with flow chemistry
Substrate Scope Limited by availability of starting estersBroad, more tolerant of functional groups
Efficiency Moderate yields reported researchgate.netPotentially higher yields and purity

Rational Design of Next-Generation Analogues

The true potential of this compound lies in its role as a scaffold for the rational design of next-generation therapeutic agents. Structure-activity relationship (SAR) studies are a critical future direction to unlock this potential. By systematically modifying different parts of the molecule, researchers can optimize its properties for a specific biological target.

Key areas for modification in future SAR studies include:

The Benzamide (B126) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the 4- and 5-positions of the 2-aminobenzamide ring can modulate electronic properties, lipophilicity, and binding interactions.

The Pyridine Ring: The chlorine atom at the 2-position of the pyridine ring is a key handle for modification. Replacing it with other groups (e.g., fluorine, trifluoromethyl, cyano) can alter the molecule's metabolic stability and binding affinity. The hydrogen atoms on the pyridine ring can also be substituted to probe for additional binding pockets in a target protein.

The Amine and Amide Linkers: The N-H groups of the aniline (B41778) amine and the amide linker are important hydrogen bond donors. Modifications, such as methylation, could probe the necessity of these interactions for target binding and improve pharmacokinetic properties.

The following table outlines a hypothetical framework for the rational design of analogues based on the this compound scaffold.

Modification Site Example Modification Rationale / Desired Outcome
Benzamide Ring (Position 4/5)Introduction of a methoxy (B1213986) (-OCH3) groupIncrease electron density; explore hydrogen bond acceptor potential.
Benzamide Ring (Position 4/5)Introduction of a trifluoromethyl (-CF3) groupIncrease lipophilicity and metabolic stability; probe for hydrophobic interactions. chemrxiv.org
Pyridine Ring (Position 2)Replace Chlorine with FluorinePotentially improve metabolic stability and alter binding electronics.
Pyridine Ring (Position 2)Replace Chlorine with a small alkyl groupProbe steric tolerance within the target's binding site.
Amine Group (-NH2)Acylation or AlkylationModulate hydrogen bonding capacity and improve cell permeability.

Translation to Clinical Development Candidates

The journey from a promising scaffold to a clinical development candidate is long and requires extensive preclinical evaluation. For this compound or its future analogues, translation into a viable drug candidate would necessitate a focused, multi-stage research program. Currently, there is no publicly available information to suggest this specific compound is undergoing formal preclinical or clinical development.

The critical path forward would involve:

Identification of a Confirmed Biological Target: The initial and most crucial step is to identify a specific enzyme, receptor, or protein to which a novel analogue binds with high affinity and selectivity.

Lead Optimization: Once a lead compound is identified from screening or rational design, it must be optimized to improve its potency, selectivity, and drug-like properties (e.g., solubility, permeability).

In Vitro ADME/Tox Profiling: Optimized leads would need to be rigorously tested for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as for in vitro toxicity against various cell lines to identify potential liabilities early.

In Vivo Efficacy and Safety Studies: The most promising candidates would then advance to animal models of a specific disease to demonstrate efficacy. Concurrently, in vivo toxicology and safety pharmacology studies would be required to establish a preliminary safety profile.

Only after successfully navigating these preclinical stages could a derivative of the this compound scaffold be considered for nomination as a clinical development candidate. The primary role of the parent compound remains that of a foundational building block for these future discoveries.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N-(2-chloropyridin-3-yl)benzamide, and how is reaction progress monitored?

  • Methodology : The compound is typically synthesized via amidation of 2-chloro-3-aminopyridine with substituted benzoyl chlorides. For example, coupling reactions under basic conditions (e.g., pyridine or triethylamine in dichloromethane) are employed . Reaction progress is monitored using HPLC or TLC, with post-synthesis purification via column chromatography. Key intermediates are characterized by 1^1H/13^{13}C NMR and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : X-ray crystallography using SHELXL for refinement is the gold standard. Monoclinic crystal systems (e.g., space group P21/cP2_1/c) with unit cell parameters (a=25.0232a = 25.0232 Å, b=5.3705b = 5.3705 Å) are reported for analogous chlorinated benzamides . Spectroscopic techniques like 15^{15}N NMR or high-resolution mass spectrometry (HRMS) further validate molecular weight and connectivity .

Q. What are the primary biological screening assays for this compound?

  • Methodology : Antibacterial activity is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli). Anticancer potential is evaluated using MTT assays on cell lines (e.g., HepG2, MCF-7). Enzymatic inhibition studies (e.g., acps-pptase targeting) employ kinetic assays with IC50_{50} determination .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without industrial methods?

  • Methodology :

  • Catalysis : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) improves regioselectivity for pyridine-benzamide linkage .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while additives like DMAP reduce side reactions .
  • Scale-Up : Semi-continuous flow reactors allow temperature/pressure control, achieving >80% yield in pilot studies .

Q. How do crystallographic data resolve contradictions in reported bioactivity?

  • Case Study : Discrepancies in enzyme inhibition (e.g., acps-pptase IC50_{50} values) may arise from polymorphic crystal forms. For example, a 2016 study found that the orthorhombic polymorph of a related benzamide showed 3× higher activity than the monoclinic form due to improved ligand-enzyme docking . Rietveld refinement (via SHELXL) and docking simulations (AutoDock Vina) are critical for structure-activity analysis .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : SwissADME or pkCSM models estimate logP (2.1), bioavailability (85%), and CYP450 interactions .
  • DFT Calculations : B3LYP/6-31G(d) level optimizations reveal electrostatic potential maps, highlighting nucleophilic sites (e.g., pyridine N) for derivatization .

Q. How are structure-activity relationships (SAR) analyzed for chloropyridinyl benzamides?

  • Methodology :

  • Analog Synthesis : Replace the 2-chloro group with fluoro, methyl, or methoxy substituents and compare bioactivity .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with MIC values. For instance, a 2021 study showed that electron-withdrawing groups at the pyridine 3-position enhance antibacterial potency by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(2-chloropyridin-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(2-chloropyridin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.